molecular formula C8H6O4<br>C6H4(COOH)2<br>C8H6O4 B129881 Terephthalic acid CAS No. 100-21-0

Terephthalic acid

Cat. No. B129881
CAS RN: 100-21-0
M. Wt: 166.13 g/mol
InChI Key: KKEYFWRCBNTPAC-UHFFFAOYSA-N
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Description

Terephthalic acid (TPA) is an aromatic dicarboxylic acid, primarily used as a precursor to the polyester PET, used in making clothing and plastic bottles. It is a white, crystalline solid with the formula C6H4(COOH)2. TPA is non-fluorescent, which is advantageous for certain applications as it eliminates the problem of a high initial background .

Synthesis Analysis

The synthesis of TPA can be approached through various methods. One study reports the selective oxidation of p-cymene, derived from biodegradable terpenes like limonene or eucalyptol, into TPA using a Mn-Fe mixed-oxide heterogeneous catalyst. This represents a sustainable approach to TPA production, achieving a yield of 51% . Another innovative method involves the biotransformation of p-xylene into TPA by an engineered Escherichia coli strain, which converts p-xylene to TPA with a high conversion yield of 96.7 mol% . Additionally, TPA synthesis at high concentrations in high-temperature liquid water (HTW) has been explored, demonstrating the feasibility of HTW as a medium for TPA synthesis at concentrations higher than its solubility limit .

Molecular Structure Analysis

The molecular structure of TPA has been studied extensively. On metal surfaces, TPA exhibits interesting behaviors, such as the coexistence of one- and two-dimensional supramolecular assemblies on Pd(111) due to self-limiting deprotonation . Another study showed a transition from a flat-lying chemisorbed first monolayer to a standing second layer on Cu(100), providing insights into the development of self-assembled organic thin films . The orientation of TPA molecules on epitaxial graphene has also been investigated, revealing that the molecular plane adopts a parallel orientation up to a monolayer coverage .

Chemical Reactions Analysis

TPA's reactivity, particularly in the context of detecting hydroxyl radicals, has been studied. It has been used as a dosimeter for hydroxyl radicals produced by gamma irradiation and ultrasound. The hydroxylation reactions of TPA produce a fluorescent product, which is useful for detecting these radicals in biologically relevant reactions . The solid-state polymorph transformation of TPA has also been investigated, suggesting a nucleation and growth mechanism for the transformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of TPA have been analyzed in various studies. The economic and environmental assessment of using HTW as a medium for TPA synthesis suggests that it is economically competitive with and potentially more environmentally benign than traditional acetic-acid-based processes. The HTW-based process has a similar capital cost to the current process but offers reduced energy and pollutant intensities .

Scientific Research Applications

  • Microbial Production : TPA, primarily used in producing polyesters, fibers, and films, can be produced through microbial methods, offering an environmentally friendly alternative to the traditional inorganic catalysis of p-xylene (Shen Yin-chu, 2006).

  • Biological Transformation : Metabolically engineered Escherichia coli has been used to biologically transform p-xylene into TPA, suggesting the potential for large-scale biotechnological production of TPA (Z. Luo & S. Lee, 2017).

  • Microbial Degradation : A strain of Arthrobacter sp. has been identified capable of degrading TPA, presenting an eco-friendly solution for managing TPA pollution in wastewater (Yimo Zhang et al., 2013).

  • Hydrogenation Processes : Advances in the instrument selection and computer-controlling system for TPA hydrogenation have led to more efficient and stable operations (Huahua Dun, 2004).

  • Biotransformation Studies : Soil samples have been used to isolate strains that can oxidize p-xylene to TPA, with enhanced enzyme activity observed when induced by toluene (Wang Jing, 2006).

  • Wastewater Treatment : Methods like ozonation and O3/ZnO processes have been studied for removing TPA from petrochemical wastewater, highlighting the need for effective remediation techniques (A. Shokri, 2017).

  • Polyhydroxyl TPA Synthesis : Polyhydroxyl TPA, with applications in medicines and functional materials, can be synthesized through environmentally friendly methods, offering a low-cost, simple operation (Z. Jian, 2010).

  • TPA Wastewater Treatment Technologies : Various biological and physiochemical technologies have been explored for treating purified TPA wastewater, with electrocoagulation being particularly effective (K. K. Garg & B. Prasad, 2017).

  • Hydroxyl Radical Detection : TPA has been used as a dosimeter for detecting hydroxyl radicals in biological reactions, offering a specific and efficient method for studying radical generation (J. Barreto et al., 1994).

  • Advanced Oxidation Processes : Advanced oxidation processes have been evaluated for TPA removal from wastewater, with certain combinations proving highly effective in minimizing treatment time and identifying possible TPA destruction pathways (R. Thiruvenkatachari et al., 2007).

Safety And Hazards

Terephthalic Acid can affect you when breathed in . Contact can irritate the skin and eyes . Breathing Terephthalic Acid can irritate the nose, throat and lungs causing coughing, wheezing and/or shortness of breath . Repeated exposure to Terephthalic Acid may affect the kidneys .

Future Directions

Innovative methods for producing TPA, such as bio-based and bacterial fermentation processes, could represent the future of this industry, offering more sustainable and eco-friendly alternatives . Furthermore, the growing demand for PTA stands as a testament to its indispensable role in today’s consumer-driven world . The world market and advancements in textiles and packaging show a bright future for PTA .

properties

IUPAC Name

terephthalic acid
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InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)
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InChI Key

KKEYFWRCBNTPAC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O
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Molecular Formula

C8H6O4, Array
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Related CAS

26876-05-1
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DSSTOX Substance ID

DTXSID6026080
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Molecular Weight

166.13 g/mol
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Physical Description

Terephthalic acid is a white powder. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White solid; [Hawley] Odorless or a slight acetic acid odor; [CHEMINFO] Off-white powder; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White powder
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Boiling Point

greater than 572 °F at 760 mmHg (sublimes without melting) (NTP, 1992), >572 °F (sublimes)
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Flash Point

260 °C, 500 °F (260 °C) (Open cup)
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Solubility

Insoluble (NTP, 1992), Insoluble in chloroform, ether, acetic acid; slightly soluble in alcohol; soluble in alkalies, Solubilities at 25 °C (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0, In water, 15 mg/L at 20 °C, 0.015 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.28
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Density

1.51 (NTP, 1992) - Denser than water; will sink, Specific gravity = 1.522 at 25 °C, Relative density (water = 1): 1.51, 1.51
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Vapor Pressure

0.0000092 [mmHg], Vapor pressure: 1.3 kPa at 303 °C; 13.3 kPa at 353 °C; 26.7 kPa at 370 °C; 53.3 kPa at 387 °C; 101.3 kPa at 404 °C, Vapor pressure = 0.097 kPa at 250 °C, 6X10-11 mm Hg at 25 °C /Antoine extrapolation from higher temperatures/, Vapor pressure, Pa at 20 °C:
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Mechanism of Action

/The aim of this study was/ to investgate the metabolism of terephthalic acid (TPA) in rats and its mechanism. Metabolism was evaluated by incubating sodium terephthalate (NaTPA) with rat normal liver microsomes, or with microsomes pretreated by phenobarbital sodium, or with 3-methycholanthrene, or with diet control following a NADPH-generating system. The determination was performed by high performance liquid chromatography (HPLC), and the mutagenic activation was analyzed by umu tester strain Salmonella typhimurium NM2009. Expression of CYP4B1 mRNA was detected by RT-PCR. The amount of NaTPA (12.5-200 uL /per/ L) detected by HPLC did not decrease in microsomes induced by NADPH-generating system. Incubation of TPA (0.025-0.1 mmol /per/ L) with induced or noninduced liver microsomes in an NM2009 umu response system did not show any mutagenic activation. TPA exposure increased the expression of CYP4B 1 mRNA in rat liver, kidney, and bladder. Lack of metabolism of TPA in liver and negative genotoxic data from NM2009 study are consistent with other previous short-term tests...
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Impurities

TECHNICAL GRADE: MAXIMUM MOISTURE CONTENT 0.5 WT%; POLYMER GRADE SPECIFICATIONS: ASH, 15 PPM (MAX); TOTAL SIGNIFICANT METALS (MOLYBDINUM, CHROMIUM, NICKEL, COBALT, IRON, TIN, MAGNESIUM) 10 PPM (MAX); 4-FORMYLBENZOIC ACID, 25 PPM (MAX); MOISTURE, 0.5% (MAX)
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Product Name

Terephthalic acid

Color/Form

Needles, White crystals or powder

CAS RN

100-21-0, 211863-90-0
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Melting Point

Sublimes (NTP, 1992), 427 °C (sealed tube), > 300 °C, sublimes
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
71,500
Citations
J Pang, M Zheng, R Sun, A Wang, X Wang… - Green Chemistry, 2016 - pubs.rsc.org
… terephthalic acid (PTA). The global production of PTA reached 57 million tons in 2014 with 6% annual increase in the past several years. Currently, terephthalic acid is … terephthalic acid …
Number of citations: 277 pubs.rsc.org
DI Collias, AM Harris, V Nagpal, IW Cottrell… - Industrial …, 2014 - liebertpub.com
Terephthalic acid (TPA) is a large-volume commodity chemical typically produced via aerobic catalytic oxidation of para-xylene (pX), which is produced from fossil resources. TPA is …
Number of citations: 153 www.liebertpub.com
M Bailey, CJ Brown - Acta Crystallographica, 1967 - scripts.iucr.org
… In the course of examining samples of terephthalic acid, … Single-crystal photographs showed that terephthalic acid does in … Experimental Pure terephthalic acid was recrystallized from …
Number of citations: 273 scripts.iucr.org
S Song, J Zhang, G Gözaydın… - Angewandte Chemie …, 2019 - Wiley Online Library
… Reported herein is a three‐step strategy for the production of terephthalic acid (TPA) from lignin‐derived monomer mixtures, in which redundant, non‐uniform substitutes such as …
Number of citations: 188 onlinelibrary.wiley.com
RAF Tomas, JCM Bordado, JFP Gomes - Chemical Reviews, 2013 - ACS Publications
… Terephthalic acid is an aromatic carboxylic acid core to polyester fibers production. A large majority of the production of terephthalic acid … for industrial terephthalic acid production …
Number of citations: 336 pubs.acs.org
R Thiruvenkatachari, TO Kwon, JC Jun, S Balaji… - Journal of hazardous …, 2007 - Elsevier
Terephthalic acid (TPA) is widely applied as a raw material in making polyester fiber, polyethylene terephthalate (PET) bottles, polyester films, etc. TPA is toxic and is known to act as …
Number of citations: 164 www.sciencedirect.com
JC Barreto, GS Smith, NHP Strobel, PA McQuillin… - Life sciences, 1994 - Elsevier
… The present study investigated the suitability of terephthalic acid (THA) as a hydroxyl radical dosimeter for general use in biologically relevant reactions. Hydroxyl radicals were …
Number of citations: 325 www.sciencedirect.com
A Shafaei, M Nikazar, M Arami - Desalination, 2010 - Elsevier
… In this paper, the photocatalytic degradation of terephthalic acid (TPA) using titania and zinc oxide nanoparticles was investigated. UV–Vis spectrophotometer and high performance …
Number of citations: 176 www.sciencedirect.com
W Brill - Industrial & Engineering Chemistry, 1960 - ACS Publications
… be oxidized to give high yields of terephthalic acid under mild conditions, using a cobalt catalyst and a … Yields of />-toluic and terephthalic acid in incomplete reactions were …
Number of citations: 130 pubs.acs.org
S Stepanow, T Strunskus, M Lingenfelder… - The Journal of …, 2004 - ACS Publications
Self-assembled terephthalic acid adlayers on a Cu(100) surface have been studied by X-ray photoelectron spectroscopy, near-edge X-ray absorption fine structure, and scanning …
Number of citations: 169 pubs.acs.org

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